molecular formula C23H18FNO6 B12200031 N-{[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}-beta-alanine

N-{[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}-beta-alanine

Cat. No.: B12200031
M. Wt: 423.4 g/mol
InChI Key: YFWLXKWGIGHCGH-UHFFFAOYSA-N
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Description

N-{[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}-beta-alanine is a complex organic compound with a unique structure that combines a furochromenone core with a fluorophenyl group and a beta-alanine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}-beta-alanine typically involves multi-step organic reactions. One common approach starts with the preparation of the furochromenone core, followed by the introduction of the fluorophenyl group and the beta-alanine moiety. The key steps include:

    Formation of the furochromenone core: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

    Introduction of the fluorophenyl group: This step often involves a Friedel-Crafts acylation reaction using a fluorobenzene derivative.

    Attachment of the beta-alanine moiety: This can be accomplished through an amide coupling reaction using beta-alanine and a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}-beta-alanine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-{[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}-beta-alanine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Biology: The compound is used in biochemical assays to study enzyme interactions and protein binding.

    Materials Science: It is explored for its potential use in the development of organic semiconductors and light-emitting materials.

    Industry: The compound is investigated for its potential use in the synthesis of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N-{[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}-beta-alanine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The fluorophenyl group enhances its binding affinity, while the furochromenone core contributes to its overall stability and reactivity. The beta-alanine moiety may facilitate its transport across cell membranes.

Comparison with Similar Compounds

Similar Compounds

  • N-{[3-(4-chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}-beta-alanine
  • N-{[3-(4-bromophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}-beta-alanine
  • N-{[3-(4-methylphenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}-beta-alanine

Uniqueness

N-{[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}-beta-alanine is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties and enhances its binding affinity to molecular targets. This makes it a valuable compound for various applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C23H18FNO6

Molecular Weight

423.4 g/mol

IUPAC Name

3-[[2-[3-(4-fluorophenyl)-5-methyl-7-oxofuro[3,2-g]chromen-6-yl]acetyl]amino]propanoic acid

InChI

InChI=1S/C23H18FNO6/c1-12-15-8-17-18(13-2-4-14(24)5-3-13)11-30-19(17)10-20(15)31-23(29)16(12)9-21(26)25-7-6-22(27)28/h2-5,8,10-11H,6-7,9H2,1H3,(H,25,26)(H,27,28)

InChI Key

YFWLXKWGIGHCGH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC=C(C=C4)F)CC(=O)NCCC(=O)O

Origin of Product

United States

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